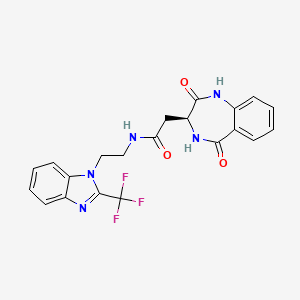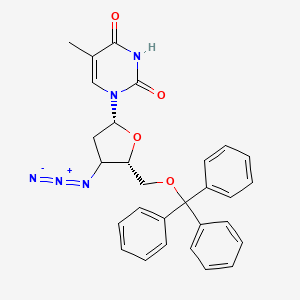
1-(3-|A-Azido-2,3-dideoxy-5-O-trityl-D-threopenta-furanosyl)thymine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-β-Azido-2,3-dideoxy-5-O-trityl-D-threopenta-furanosyl)thymine is a purine nucleoside analog. Purine nucleoside analogs are known for their broad antitumor activity, particularly targeting indolent lymphoid malignancies. The compound’s anticancer mechanisms rely on the inhibition of DNA synthesis and the induction of apoptosis .
Preparation Methods
The synthesis of 1-(3-β-Azido-2,3-dideoxy-5-O-trityl-D-threopenta-furanosyl)thymine involves several steps:
Starting Material: The synthesis begins with a suitable thymidine derivative.
Protection: The 5-OH group is protected using trityl chloride to form the trityl ether.
Deoxygenation: The 2,3-dideoxy modification is introduced through a series of reduction and elimination reactions.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, as well as scalability .
Chemical Reactions Analysis
1-(3-β-Azido-2,3-dideoxy-5-O-trityl-D-threopenta-furanosyl)thymine undergoes various chemical reactions:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of amines upon reduction.
Reduction: The azido group can be reduced to an amine using reagents such as hydrogen gas in the presence of a palladium catalyst.
Deprotection: The trityl group can be removed under acidic conditions to yield the free hydroxyl group.
Common reagents and conditions used in these reactions include triflic azide, imidazole sulfonyl azide salts, hydrogen gas, and palladium catalysts. Major products formed from these reactions include amines and deprotected nucleosides .
Scientific Research Applications
1-(3-β-Azido-2,3-dideoxy-5-O-trityl-D-threopenta-furanosyl)thymine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs.
Biology: The compound is studied for its ability to inhibit DNA synthesis and induce apoptosis in cancer cells.
Mechanism of Action
The mechanism of action of 1-(3-β-Azido-2,3-dideoxy-5-O-trityl-D-threopenta-furanosyl)thymine involves the inhibition of DNA synthesis. The compound is incorporated into the DNA strand during replication, leading to chain termination. This results in the inhibition of cell proliferation and induction of apoptosis. The molecular targets include DNA polymerases and other enzymes involved in DNA replication .
Comparison with Similar Compounds
1-(3-β-Azido-2,3-dideoxy-5-O-trityl-D-threopenta-furanosyl)thymine is unique among nucleoside analogs due to its specific modifications:
3’-Azido-3’-deoxythymidine:
3’-Azido-5’-O-trityl-2’,3’-dideoxy-5-methyluridine: A protected derivative of Zidovudine, used in the synthesis of other nucleoside analogs.
The uniqueness of 1-(3-β-Azido-2,3-dideoxy-5-O-trityl-D-threopenta-furanosyl)thymine lies in its combination of azido and trityl groups, which confer specific chemical properties and biological activities .
Properties
Molecular Formula |
C29H27N5O4 |
|---|---|
Molecular Weight |
509.6 g/mol |
IUPAC Name |
1-[(2R,5S)-4-azido-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C29H27N5O4/c1-20-18-34(28(36)31-27(20)35)26-17-24(32-33-30)25(38-26)19-37-29(21-11-5-2-6-12-21,22-13-7-3-8-14-22)23-15-9-4-10-16-23/h2-16,18,24-26H,17,19H2,1H3,(H,31,35,36)/t24?,25-,26-/m1/s1 |
InChI Key |
AZPSSDWPMSICSH-KPRFIHOGSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2CC([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)N=[N+]=[N-] |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-amino-1-[(2R,3S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B12390746.png)

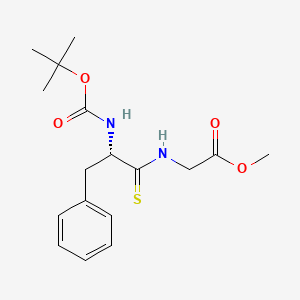

![5-nitro-N-[4-[7-(1,2,3,6-tetrahydropyridin-4-yl)imidazo[1,2-a]pyridin-3-yl]phenyl]furan-2-carboxamide](/img/structure/B12390785.png)

![(1'R,2'R)-4-(1-(2H-1,2,3-Triazol-2-yl)ethyl)-5'-methyl-2'-(prop-1-en-2-yl)-1',2',3',4'-tetrahydro-[1,1'-biphenyl]-2,6-diol](/img/structure/B12390803.png)
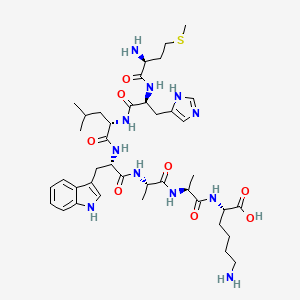

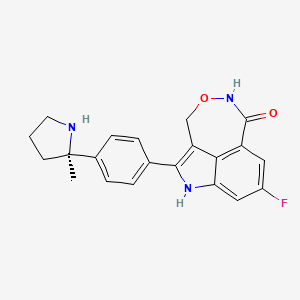

![(2S)-2-[[2-[hydroxy-[(1R)-2-phenyl-1-(phenylmethoxycarbonylamino)ethyl]phosphoryl]cyclopentanecarbonyl]amino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B12390844.png)
![[2-acetamido-9-[(2R,4S)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]purin-6-yl] N,N-diphenylcarbamate](/img/structure/B12390846.png)
